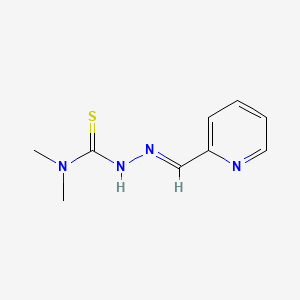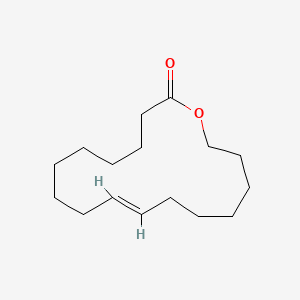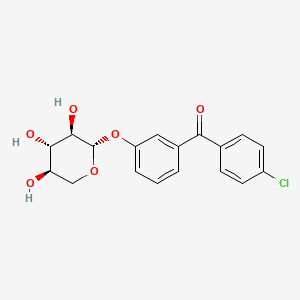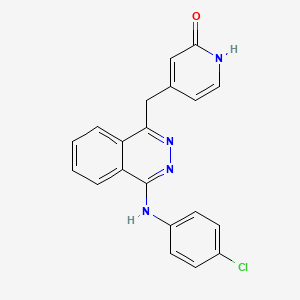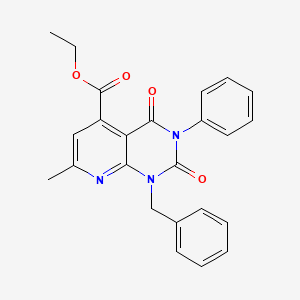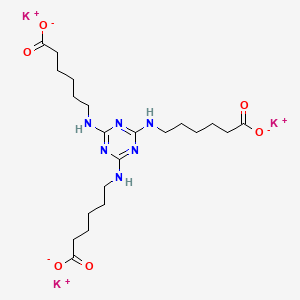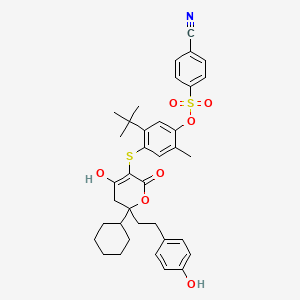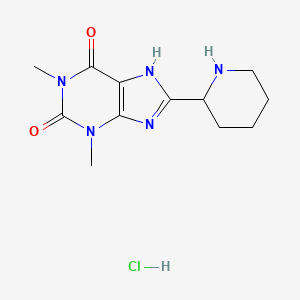
8-(2-Piperidyl)theophylline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2-Piperidyl)theophylline hydrochloride is a chemical compound that combines the properties of theophylline and piperidine. Theophylline is a methylxanthine derivative commonly used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and drug development. The combination of these two moieties in this compound results in a compound with unique pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Piperidyl)theophylline hydrochloride typically involves the reaction of theophylline with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where theophylline is reacted with piperidine in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
8-(2-Piperidyl)theophylline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of theophylline and piperidine.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different substituents replacing the piperidine moiety.
科学研究应用
8-(2-Piperidyl)theophylline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in respiratory diseases, neurological disorders, and cardiovascular conditions.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 8-(2-Piperidyl)theophylline hydrochloride involves multiple pathways:
Phosphodiesterase Inhibition: Theophylline component inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent bronchodilation.
Adenosine Receptor Blockade: The compound blocks adenosine receptors, preventing bronchoconstriction and promoting smooth muscle relaxation.
Histone Deacetylase Activation: Theophylline activates histone deacetylase, which may contribute to its anti-inflammatory effects.
相似化合物的比较
Similar Compounds
Theophylline: A methylxanthine derivative with bronchodilator effects.
Piperidine: A heterocyclic amine used in organic synthesis and drug development.
Caffeine: Another methylxanthine with stimulant effects on the central nervous system.
Uniqueness
8-(2-Piperidyl)theophylline hydrochloride is unique due to its combined properties of theophylline and piperidine, offering both bronchodilator and potential central nervous system effects. This dual functionality makes it a valuable compound for research and therapeutic applications.
属性
CAS 编号 |
96434-25-2 |
|---|---|
分子式 |
C12H18ClN5O2 |
分子量 |
299.76 g/mol |
IUPAC 名称 |
1,3-dimethyl-8-piperidin-2-yl-7H-purine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C12H17N5O2.ClH/c1-16-10-8(11(18)17(2)12(16)19)14-9(15-10)7-5-3-4-6-13-7;/h7,13H,3-6H2,1-2H3,(H,14,15);1H |
InChI 键 |
BLZZVYGISGQZOX-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CCCCN3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


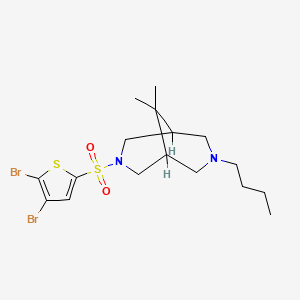


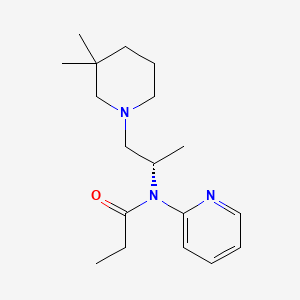

![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12741690.png)
